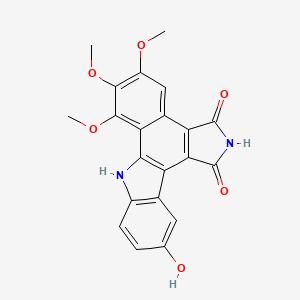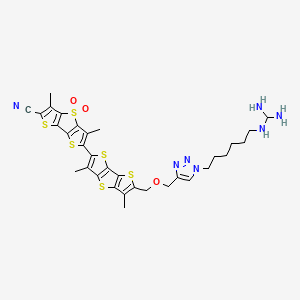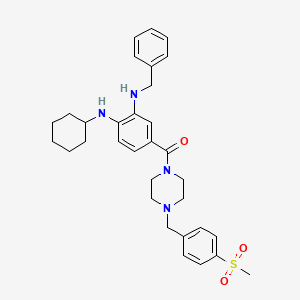![molecular formula C27H23N3S B12373287 1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] is a complex organic compound that features a unique spiro structure. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological and chemical properties. The presence of thiophene and pyridazine rings in its structure makes it particularly interesting for various scientific applications.
Métodos De Preparación
The synthesis of 1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] involves multiple steps, typically starting with the formation of the core spiro structure. Common synthetic routes include:
Cyclization Reactions: These reactions often involve the use of cyclohexane derivatives and pyridazine precursors under specific conditions to form the spiro structure.
Condensation Reactions: These are used to introduce the thiophene and diphenyl groups into the molecule.
Industrial production methods for such complex compounds often involve optimization of these synthetic routes to improve yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Aplicaciones Científicas De Investigación
1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] involves its interaction with specific molecular targets. The thiophene and pyridazine rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may interfere with cellular signaling pathways by binding to key enzymes or receptors, thereby modulating biological processes .
Comparación Con Compuestos Similares
Similar compounds include other spiro-heterocyclic molecules such as:
- Spiro[indoline-3,4’-pyrrolo[3,4-d]pyridazines]
- Spiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazines]
- 1,4-Diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
Compared to these compounds, 1’,4’-Diphenyl-7’-thiophen-3-ylspiro[cyclohexane-1,5’-pyrrolo[3,4-d]pyridazine] stands out due to its unique combination of thiophene and pyridazine rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions .
Propiedades
Fórmula molecular |
C27H23N3S |
|---|---|
Peso molecular |
421.6 g/mol |
Nombre IUPAC |
1',4'-diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine] |
InChI |
InChI=1S/C27H23N3S/c1-4-10-19(11-5-1)25-22-23(26(30-29-25)20-12-6-2-7-13-20)27(15-8-3-9-16-27)28-24(22)21-14-17-31-18-21/h1-2,4-7,10-14,17-18H,3,8-9,15-16H2 |
Clave InChI |
BRLRIGFPXOEBQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C3=C(C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=N2)C6=CSC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



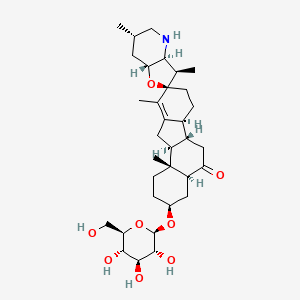
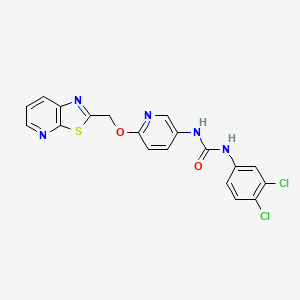
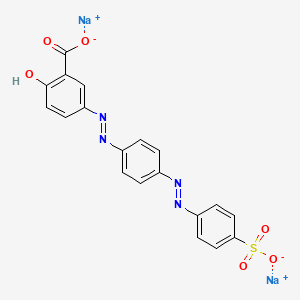
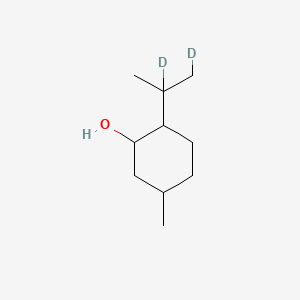
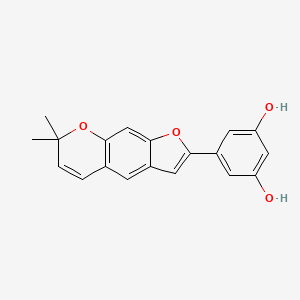

![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
